molecular formula C13H9ClN2O6S B2738996 4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid CAS No. 328028-53-1

4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid

Cat. No.: B2738996
CAS No.: 328028-53-1
M. Wt: 356.73
InChI Key: WADZTWKEIJQZED-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid is a sulfonamide-linked benzoic acid derivative with a chloro (-Cl) and nitro (-NO₂) substituent on the benzenesulfonyl moiety. This compound belongs to a class of aromatic sulfonamides, which are widely studied for their pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O6S/c14-11-6-5-10(16(19)20)7-12(11)23(21,22)15-9-3-1-8(2-4-9)13(17)18/h1-7,15H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADZTWKEIJQZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid typically involves the nitration of 2-chlorobenzenesulfonamide followed by a coupling reaction with benzoic acid. The nitration process is carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic reaction.

Industrial Production Methods

On an industrial scale, the production of 4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid involves continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, forming salts with bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, appropriate solvents like dimethylformamide.

    Acid-Base Reactions: Sodium hydroxide, water.

Major Products Formed

    Reduction: 4-(2-Amino-5-nitrobenzenesulfonamido)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Acid-Base Reactions: Sodium salt of 4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid.

Scientific Research Applications

4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid is used in several scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(a) 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic Acid
  • Structure: Differs by substitution of the nitro (-NO₂) group with iodine (-I) on the sulfonamide-linked benzene ring.
  • Crystallographic studies confirm the planar geometry of the sulfonamide bridge, a feature shared with the target compound .
  • Applications : Sulfonamides with halogens (Cl, I) are often explored as antimicrobial agents or enzyme inhibitors.
(b) Sodium 2-Chloro-5-fluorobenzoate
  • Structure : A carboxylate salt with chloro (-Cl) and fluoro (-F) substituents. Lacks the sulfonamide group.
  • Properties: Molecular weight 196.54 g/mol.
(c) 5-Bromo-2-chlorobenzoic Acid
  • Structure : A simpler benzoic acid derivative with bromo (-Br) and chloro (-Cl) substituents.
  • Synthesis : Produced via a one-pot method from 2-chlorobenzotrichloride with >95% yield and 80–92% purity. Highlights the efficiency of halogenation strategies for benzoic acid derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted)
4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid C₁₃H₉ClN₂O₆S ~356.76 -Cl, -NO₂, -SO₂NH- Low in water, moderate in DMSO
2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid C₁₃H₉ClINO₄S ~449.64 -Cl, -I, -SO₂NH- Low in water
Sodium 2-chloro-5-fluorobenzoate C₇H₃ClFNaO₂ 196.54 -Cl, -F, -COO⁻Na⁺ High in water
5-Bromo-2-chlorobenzoic acid C₇H₄BrClO₂ 235.46 -Br, -Cl Moderate in organic solvents

Notes:

  • The nitro group in the target compound increases electron-withdrawing effects, likely lowering pKa (higher acidity) compared to iodo or bromo analogs .
  • Sodium salts (e.g., ) exhibit enhanced water solubility due to ionic dissociation .

Biological Activity

4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of enzyme inhibition and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid features a sulfonamide group, a nitro group, and a benzoic acid moiety. This unique combination confers specific reactivity patterns and biological properties:

  • Molecular Formula : C13_{13}H10_{10}ClN3_{3}O4_{4}S
  • Molecular Weight : 335.75 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, while the sulfonamide group can inhibit enzymes by mimicking natural substrates, thus blocking active sites.

1. Enzyme Inhibition

Research indicates that 4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid exhibits significant enzyme inhibitory activity. A study highlighted its role as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound demonstrated varying degrees of inhibitory potential, with IC50_{50} values ranging from 10.75 ± 0.52 to 130.90 ± 2.42 μM, compared to the reference drug acarbose (IC50_{50} = 39.48 ± 0.80 μM) .

2. Antidiabetic Potential

The compound has been explored for its antidiabetic effects through its inhibitory action on α-glucosidase and α-amylase enzymes. The structure-activity relationship (SAR) studies revealed that substituents on the phenyl ring significantly influence the inhibitory activity against these enzymes. For instance, compounds with electron-donating groups exhibited enhanced activity due to improved interactions with the active site residues of the enzymes .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Study on Antidiabetic Activity : A series of synthesized derivatives were tested for their antidiabetic potential in vitro. The most active compound (5o), which featured specific substitutions on the phenyl ring, was noted for its strong binding interactions with key amino acids in the enzyme's active site, enhancing its inhibitory effectiveness .
  • Molecular Modeling Studies : Docking simulations demonstrated that the compound forms multiple interactions (hydrogen bonds, pi-pi stacking) with amino acid residues in α-glucosidase, indicating a stable binding conformation that contributes to its biological activity .

Comparative Analysis

To better understand the uniqueness of 4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid in comparison to similar compounds, a comparative analysis is provided below:

Compound NameStructure FeaturesBiological Activity
4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acidSulfonamide + Nitro + Benzoic AcidStrong α-glucosidase inhibitor
2-Chloro-5-nitrobenzenesulfonamideSimilar structure without benzoic acid moietyWeaker enzyme inhibition
2-Chloro-5-nitrobenzoic acidLacks sulfonamide groupLimited biological activity

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